molecular formula C14H13ClN2O2S B1431932 2-methyl-1-(thiophen-3-ylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride CAS No. 1797170-85-4

2-methyl-1-(thiophen-3-ylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride

Cat. No. B1431932
M. Wt: 308.8 g/mol
InChI Key: FZHPDJSXAYUABI-UHFFFAOYSA-N
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Description

2-methyl-1-(thiophen-3-ylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C14H13ClN2O2S and its molecular weight is 308.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-1-(thiophen-3-ylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-1-(thiophen-3-ylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Docking Studies: In a study focused on anti-tubercular agents, a compound closely related to 2-methyl-1-(thiophen-3-ylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride was synthesized and characterized. It demonstrated significant antibacterial activity, particularly against Mycobacterium tuberculosis (Nagaladinne, Hindustan & Nayakanti, 2020).

Biological Activity and Therapeutic Potential

  • Antihypertensive Activity: Another related compound was found to exhibit potent antihypertensive effects. This study underscores the potential of similar compounds in the treatment of hypertension (Sharma, Kohli & Sharma, 2010).

Molecular Interactions and Structural Analysis

  • Structural Analysis and Interaction Studies: A study on a similar compound focused on its structural analysis, including its interactions with DNA and antimicrobial properties. This emphasizes the compound's relevance in biochemical research and potential pharmaceutical applications (Latha et al., 2014).

Synthesis and Modification Techniques

  • Synthesis and Transformations: Research on 1-methyl-2-(thiophen-3-yl)-1H-benzimidazole, which shares structural similarities, examined its synthesis and potential for various electrophilic substitution reactions. This research contributes to our understanding of how similar compounds can be modified and utilized in different scientific applications (El’chaninov & Aleksandrov, 2016).

Chemical Library Generation

  • Diverse Library Generation: A study on 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, which is structurally related, explored its use in generating a diverse library of compounds through various reactions. This illustrates the versatility of such compounds in creating new chemical entities for further research (Roman, 2013).

properties

IUPAC Name

2-methyl-1-(thiophen-3-ylmethyl)benzimidazole-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S.ClH/c1-9-15-12-6-11(14(17)18)2-3-13(12)16(9)7-10-4-5-19-8-10;/h2-6,8H,7H2,1H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHPDJSXAYUABI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1CC3=CSC=C3)C=CC(=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1-(thiophen-3-ylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.